3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a triazole ring, a thiadiazole ring, and an imidazopyridine ring, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process may start with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the imidazopyridine moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum complexes. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its heterocyclic rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest that it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole, thiadiazole, and imidazopyridine rings. Examples include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives
- Imidazo[1,2-a]pyridine derivatives
- 3,4-Dimethoxyphenyl-containing compounds
Uniqueness
The uniqueness of 3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N6O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H18N6O2S/c1-13-19(26-11-5-4-6-17(26)22-13)20-23-24-21-27(20)25-18(30-21)10-8-14-7-9-15(28-2)16(12-14)29-3/h4-12H,1-3H3/b10-8+ |
InChI Key |
AFPXKANMMQVZES-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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